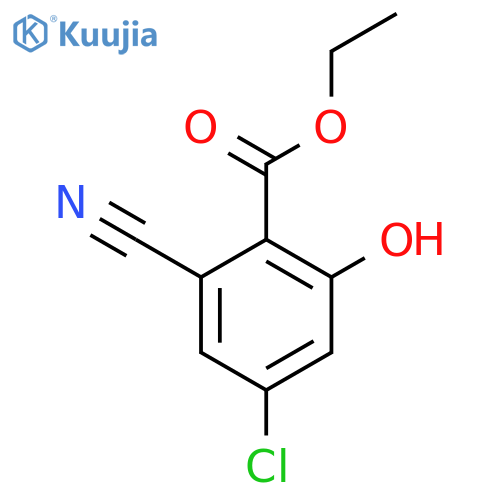Cas no 1807128-64-8 (Ethyl 4-chloro-2-cyano-6-hydroxybenzoate)

1807128-64-8 structure
商品名:Ethyl 4-chloro-2-cyano-6-hydroxybenzoate
CAS番号:1807128-64-8
MF:C10H8ClNO3
メガワット:225.628421783447
CID:4947803
Ethyl 4-chloro-2-cyano-6-hydroxybenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-chloro-2-cyano-6-hydroxybenzoate
-
- インチ: 1S/C10H8ClNO3/c1-2-15-10(14)9-6(5-12)3-7(11)4-8(9)13/h3-4,13H,2H2,1H3
- InChIKey: VDNGOONWSHSSFV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C#N)C(C(=O)OCC)=C(C=1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 286
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 70.3
Ethyl 4-chloro-2-cyano-6-hydroxybenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015017722-500mg |
Ethyl 4-chloro-2-cyano-6-hydroxybenzoate |
1807128-64-8 | 97% | 500mg |
839.45 USD | 2021-06-18 | |
| Alichem | A015017722-250mg |
Ethyl 4-chloro-2-cyano-6-hydroxybenzoate |
1807128-64-8 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
| Alichem | A015017722-1g |
Ethyl 4-chloro-2-cyano-6-hydroxybenzoate |
1807128-64-8 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Ethyl 4-chloro-2-cyano-6-hydroxybenzoate 関連文献
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Ping Tong Food Funct., 2020,11, 628-639
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
1807128-64-8 (Ethyl 4-chloro-2-cyano-6-hydroxybenzoate) 関連製品
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
